2,2-Dicyclopropyl-2-methoxyethan-1-amine chemical structure and physical properties
2,2-Dicyclopropyl-2-methoxyethan-1-amine chemical structure and physical properties
An Important Note on the Subject Compound: Initial searches for "2,2-Dicyclopropyl-2-methoxyethan-1-amine" did not yield any results in established chemical databases or the scientific literature. This suggests that the compound with two cyclopropyl groups on the second carbon atom is likely a novel or hypothetical entity. Therefore, this guide will focus on the structurally related and documented compound, 2-Cyclopropyl-2-methoxyethan-1-amine , which possesses a single cyclopropyl group. This decision allows for the provision of a scientifically grounded and well-referenced technical document.
Introduction
2-Cyclopropyl-2-methoxyethan-1-amine is a primary amine featuring a unique combination of a cyclopropyl ring and a methoxy group attached to the same carbon atom adjacent to the aminomethyl group. The presence of the cyclopropyl moiety, a small, strained carbocycle, imparts significant and often beneficial properties to molecules in the context of medicinal chemistry and drug design.[1][2] These properties include conformational rigidity, which can enhance binding to biological targets, and improved metabolic stability.[2] This guide provides a comprehensive overview of the chemical structure, physical properties, a plausible synthetic approach, and potential applications of 2-cyclopropyl-2-methoxyethan-1-amine for researchers and professionals in drug development.
Chemical Structure and Properties
The chemical structure of 2-cyclopropyl-2-methoxyethan-1-amine is characterized by a chiral center at the second carbon, to which the cyclopropyl, methoxy, and aminomethyl groups are attached.
Caption: Proposed synthetic pathway for 2-Cyclopropyl-2-methoxyethan-1-amine.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol for the synthesis of 2-cyclopropyl-2-methoxyethan-1-amine.
Step 1: Synthesis of 1-Cyclopropyl-2-methoxyethan-1-one
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To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., carbon tetrachloride or methanol), add N-bromosuccinimide or a stoichiometric amount of bromine.
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Initiate the reaction with a radical initiator (e.g., AIBN) or light if using NBS, or carry out the reaction in an appropriate solvent for electrophilic bromination.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Work up the reaction mixture to isolate the crude 2-bromo-1-cyclopropylethan-1-one.
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Dissolve the crude alpha-bromo ketone in methanol and add a solution of sodium methoxide in methanol.
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Stir the reaction mixture at room temperature or with gentle heating until the substitution is complete.
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Quench the reaction, remove the solvent, and purify the resulting 1-cyclopropyl-2-methoxyethan-1-one by distillation or column chromatography.
Step 2: Reductive Amination to 2-Cyclopropyl-2-methoxyethan-1-amine
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Dissolve 1-cyclopropyl-2-methoxyethan-1-one in methanol.
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Add a solution of ammonia in methanol or another source of ammonia.
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Add a reducing agent such as sodium cyanoborohydride portion-wise while maintaining the pH.
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Stir the reaction mixture at room temperature until the imine intermediate is fully reduced.
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Acidify the reaction mixture to quench the reaction and then basify to liberate the free amine.
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Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
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Purify the final product, 2-cyclopropyl-2-methoxyethan-1-amine, by distillation.
Potential Applications in Drug Development
The structural motifs present in 2-cyclopropyl-2-methoxyethan-1-amine suggest its potential as a valuable building block in medicinal chemistry.
Role of the Cyclopropylamine Moiety
The cyclopropylamine functional group is a well-established pharmacophore found in a number of approved drugs. [1]Its utility stems from several key features:
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Enzyme Inhibition: The strained cyclopropyl ring can participate in unique interactions with enzyme active sites. For example, the cyclopropylamine core is responsible for the mechanism-based inhibition of enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). * Metabolic Stability: The replacement of more metabolically labile groups (e.g., isopropyl) with a cyclopropyl group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate. [2]* Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the number of available conformations of a molecule, which can lead to a more favorable entropic contribution to binding affinity for a biological target. [2]
Influence of the Methoxy Group
The alpha-methoxy group in 2-cyclopropyl-2-methoxyethan-1-amine can also play a significant role in modulating the molecule's properties:
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Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of a larger molecule incorporating this fragment.
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Stereoelectronic Effects: The methoxy group can influence the conformation and reactivity of the adjacent amine through stereoelectronic effects.
Given these features, 2-cyclopropyl-2-methoxyethan-1-amine could be a valuable starting material for the synthesis of novel therapeutic agents targeting a range of diseases, including central nervous system disorders, cancer, and infectious diseases. [1][2]
Safety and Handling
Detailed toxicological data for 2-cyclopropyl-2-methoxyethan-1-amine is not available. However, based on the known hazards of similar aliphatic amines and related compounds, appropriate safety precautions should be taken.
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Hazard Statements: The related compound 2-cyclopropyl-2-methoxyethan-1-amine is classified as a flammable liquid and causes severe skin burns and eye damage. * Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
2-Cyclopropyl-2-methoxyethan-1-amine represents an interesting, albeit not extensively studied, chemical entity with potential applications in drug discovery and development. Its combination of a cyclopropylamine moiety and an alpha-methoxy group offers a unique set of properties that could be exploited to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic strategy, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and biological activity of this and related compounds is warranted to fully explore their potential.
References
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 1000230.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- American Chemical Society. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- EvitaChem. 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine (EVT-13455432).
- Sigma-Aldrich. 2-cyclopropyl-2-methoxyethan-1-amine | 1488263-56-4.
- PubChemLite. 2-cyclopropyl-2-methoxyethan-1-amine (C6H13NO).
